6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
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Overview
Description
6-(3-Ethoxy-4-hydroxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL: , also known by its chemical structure C24H17NO3S , is a complex organic compound. Let’s break down its name:
6-(3-Ethoxy-4-hydroxyphenyl): This part of the compound contains an ethoxy group (CHO) and a hydroxy group (OH) attached to a phenyl ring.
6H-indeno[2,1-C][1,5]benzothiazepin-7-OL: The core structure consists of fused benzothiazepine and indeno rings, with a hydroxyl group (OL) at position 7.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The hydroxyl group can undergo oxidation reactions.
Substitution: The ethoxy group may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) could occur.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.
Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a base.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and substituents present.
Scientific Research Applications
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, antioxidant, or anticancer effects).
Industry: Assessing its use in materials science or as a precursor for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, we can explore related compounds such as 7,4’-Dihydroxyflavone (CAS: 2196-14-7), which shares some structural features . Highlighting the uniqueness of our compound will require more extensive investigation.
Properties
Molecular Formula |
C24H19NO3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
11-(3-ethoxy-4-hydroxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NO3S/c1-2-28-19-13-14(11-12-18(19)26)24-21-22(15-7-3-4-8-16(15)23(21)27)25-17-9-5-6-10-20(17)29-24/h3-13,24-26H,2H2,1H3 |
InChI Key |
VDLPPEDCIVSTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)O |
Origin of Product |
United States |
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